molecular formula C6H4INO3 B13657515 5-Iodo-4-oxo-1,4-dihydropyridine-3-carboxylic acid

5-Iodo-4-oxo-1,4-dihydropyridine-3-carboxylic acid

Cat. No.: B13657515
M. Wt: 265.01 g/mol
InChI Key: AZGAIXPOAKUPJR-UHFFFAOYSA-N
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Description

5-Iodo-4-oxo-1,4-dihydropyridine-3-carboxylic acid is a derivative of pyridine, a heterocyclic aromatic organic compound. Pyridine derivatives are widely recognized for their presence in various natural products, pharmaceuticals, pesticides, and industrial materials. The specific structure of this compound includes an iodine atom, a ketone group, and a carboxylic acid group, making it a compound of interest in synthetic chemistry and medicinal research .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-4-oxo-1,4-dihydropyridine-3-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, depending on the specific reagents and conditions used .

Scientific Research Applications

5-Iodo-4-oxo-1,4-dihydropyridine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Iodo-4-oxo-1,4-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. The iodine atom and the ketone group play crucial roles in these interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Iodo-4-oxo-1,4-dihydropyridine-3-carboxylic acid include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, including the iodine atom, ketone group, and carboxylic acid group. This combination imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds .

Biological Activity

5-Iodo-4-oxo-1,4-dihydropyridine-3-carboxylic acid (CAS No. 63045-70-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H4INO3C_6H_4INO_3, with a molecular weight of approximately 265.01 g/mol. The compound contains an iodo substituent, which may enhance its biological activity by influencing the electronic properties and reactivity of the molecule.

PropertyValue
Molecular FormulaC₆H₄INO₃
Molecular Weight265.01 g/mol
CAS Number63045-70-5
Synonyms4-Hydroxy-5-iodonicotinic acid

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the dihydropyridine structure. For instance, derivatives of 5-Iodo-4-oxo-1,4-dihydropyridine have shown promising results against various cancer cell lines. In vitro studies indicate that these compounds can induce cytotoxic effects on cancer cells while sparing non-cancerous cells.

Case Study: Anticancer Efficacy

A study evaluated the anticancer activity of several dihydropyridine derivatives, including this compound. The compounds were tested on A549 human lung adenocarcinoma cells using an MTT assay. The results demonstrated that certain derivatives significantly reduced cell viability compared to control groups, indicating their potential as anticancer agents .

Antimicrobial Activity

The antimicrobial properties of 5-Iodo-4-oxo-1,4-dihydropyridine derivatives have also been investigated. These compounds exhibit activity against multidrug-resistant strains of bacteria, making them valuable candidates in the fight against resistant pathogens.

Table 2: Antimicrobial Activity Against Pathogens

PathogenActivity Observed
Methicillin-resistant Staphylococcus aureus (MRSA)Significant inhibition observed
Escherichia coliModerate inhibition
Klebsiella pneumoniaeSignificant inhibition observed

The mechanism by which 5-Iodo-4-oxo-1,4-dihydropyridine exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with cellular targets involved in proliferation and survival pathways in cancer cells and disrupts bacterial cell wall synthesis or function in microbial pathogens.

Safety and Toxicology

Safety assessments indicate that while 5-Iodo-4-oxo-1,4-dihydropyridine exhibits promising biological activity, it also poses certain risks. Toxicological evaluations classify it as having moderate toxicity upon oral administration and potential irritant properties upon skin contact .

Table 3: Toxicological Profile

EndpointClassification
Acute Toxicity (Oral)Category 4
Skin IrritationCategory 2
Eye IrritationCategory 2A

Properties

Molecular Formula

C6H4INO3

Molecular Weight

265.01 g/mol

IUPAC Name

5-iodo-4-oxo-1H-pyridine-3-carboxylic acid

InChI

InChI=1S/C6H4INO3/c7-4-2-8-1-3(5(4)9)6(10)11/h1-2H,(H,8,9)(H,10,11)

InChI Key

AZGAIXPOAKUPJR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)C(=CN1)I)C(=O)O

Origin of Product

United States

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